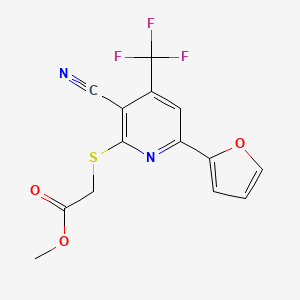
N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, the synthesis of a series of novel pyridine derivatives was achieved by applying these reactions to 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
Molecular Structure Analysis
The InChI key for “N-(5-bromo-6-methylpyridin-2-yl)-2-(4-tert-butylphenoxy)acetamide” is TWQMDSJCFDUVRZ-UHFFFAOYSA-N. The SMILES string is CC1=C(C=CC(=N1)NC(=O)COC2=CC=C(C=C2)C©©C)Br.
Chemical Reactions Analysis
While specific chemical reactions involving “N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide” are not available, similar compounds like 5-bromo-2-methylpyridin-3-amine have been used in Suzuki cross-coupling reactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Radioligand Applications
One application involves the synthesis of MK-1064, a PET radioligand for imaging orexin-2 receptors, highlighting the compound's utility in neuroscientific research. The synthesis process utilized methyl 2-chloro-5-iodonicotinate and 5-(chloropyridin-3-yl)boronic acid, demonstrating the compound's role in creating complex molecules for biological imaging (Gao, Wang, & Zheng, 2016).
Advanced Organic Synthesis
Another study detailed an efficient synthesis pathway for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of potent dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonist. This work showcases the compound's significance in the development of receptor antagonists, which could have therapeutic applications (Hirokawa, Horikawa, & Kato, 2000).
Crystal Structure Analysis
Research on the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide derived from 5-bromoindazole-3-carboxylic acid methylester provides insights into molecular interactions and stability, useful for designing new chemical entities with desired physical and chemical properties (Anuradha et al., 2014).
Optimization of Synthesis Processes
Optimization studies in the synthesis of Nav1.8 sodium channel modulator PF-1247324, starting from 6-amino-5-bromo-2-picoline, highlight the compound's role in improving yield and reproducibility in pharmaceutical manufacturing. This demonstrates the compound's contribution to the development of treatments for pain management (Fray et al., 2010).
Synthesis of Carboxamide Derivatives
A study on the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide illustrates the compound's utility in creating derivatives for further chemical analysis and potential application in drug discovery (Song, 2007).
Eigenschaften
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-chloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O/c1-7-9(13)2-3-11(16-7)17-12(18)8-4-5-15-10(14)6-8/h2-6H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHRRAORUQRKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=NC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2573765.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide;dihydrochloride](/img/structure/B2573768.png)
![4-[2-(Phenylsulfanyl)ethyl]morpholine](/img/structure/B2573769.png)
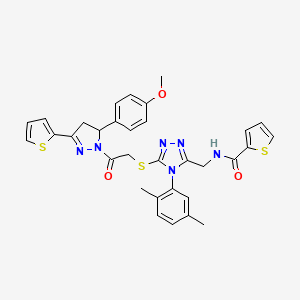

![N-{4-[(2-bromo-3-oxo-1-cyclohexenyl)amino]phenyl}acetamide](/img/structure/B2573773.png)
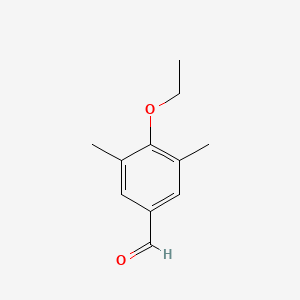

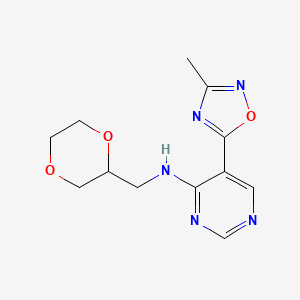
![4-(3-fluorophenyl)-1-methyl-6-(prop-2-en-1-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2573777.png)

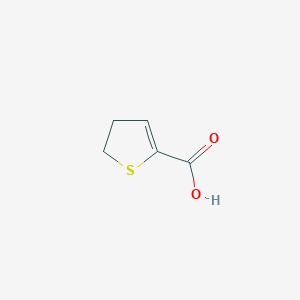
![(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid](/img/structure/B2573783.png)
